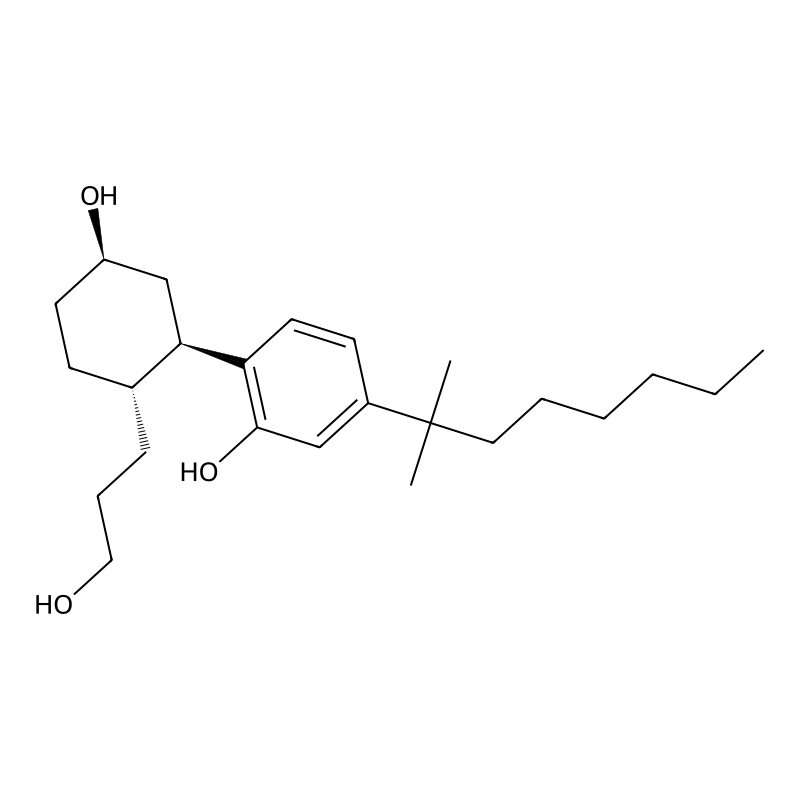5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, commonly referred to by its CAS number 83002-04-4, is a synthetic cannabinoid compound. It is structurally related to cannabinoids found in the Cannabis sativa plant and is known for its potential psychoactive effects. The chemical formula is , and it has a molecular weight of 376.57 g/mol. The compound features a complex structure that includes a phenolic group and multiple hydrocarbon chains, contributing to its unique properties.
CP-55,940 acts as a selective agonist for the cannabinoid receptor 2 (CB2) []. CB2 receptors are found primarily in immune cells and play a role in regulating inflammation and the immune response []. When CP-55,940 binds to the CB2 receptor, it triggers a cellular signaling cascade that can lead to various effects, depending on the cell type and surrounding environment [].
CP-55,940 is a synthetic cannabinoid, a type of chemical compound that mimics the effects of the psychoactive compound THC found in cannabis. However, unlike THC, CP-55,940 does not have the classical cannabinoid chemical structure [].
- Cannabinoid Receptor Agonist: Research scientists utilize CP-55,940 to identify cannabinoid receptors in the brain. These receptors are responsible for mediating the psychoactive effects of THC. By studying how CP-55,940 interacts with these receptors, researchers gain insights into the cannabinoid system and its role in various physiological processes [, ].
- Understanding THC's Mechanisms of Action: CP-55,940 serves as a research tool to investigate the mechanisms by which THC exerts its effects. By comparing the effects of CP-55,940 and THC, scientists can gain a better understanding of the specific pathways THC activates in the brain [].
- Esterification: Reacting with carboxylic acids to form esters.
- Ether Formation: Reacting with alcohols under acidic conditions.
- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
The specific pathways and products depend on the reaction conditions and reagents used.
5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol has been studied for its biological activity, particularly its interaction with cannabinoid receptors. Research indicates that it acts as an agonist at the cannabinoid receptor 1 (CB1), which is involved in various physiological processes including appetite regulation, pain sensation, and mood modulation . Its efficacy compared to other cannabinoids suggests potential therapeutic applications in pain management and neuroprotection.
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials: The synthesis begins with readily available phenolic compounds and alkyl halides.
- Formation of Hydroxypropyl Chain: This can be achieved through the reaction of an appropriate alkene with a hydroxyl source.
- Cyclization: Cyclohexane derivatives are introduced to form the cyclohexyl structure.
- Final Coupling: The final step involves coupling the hydroxypropyl chain with the dimethylheptyl group using standard coupling techniques.
Each step requires careful control of reaction conditions to ensure high yields and purity.
The primary applications of 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol include:
- Research in Cannabinoid Pharmacology: It serves as a tool for studying cannabinoid receptor functions.
- Potential Therapeutic Agent: Due to its biological activity, it may be explored for therapeutic uses in treating conditions such as chronic pain or anxiety disorders.
- Synthetic Chemistry: Utilized as an intermediate in synthesizing other cannabinoid derivatives.
Interaction studies have shown that this compound has a high affinity for the CB1 receptor, similar to Δ9-tetrahydrocannabinol (THC). It exhibits unique binding characteristics that may lead to different physiological effects compared to traditional cannabinoids . Its interactions with other receptors, such as the CB2 receptor, are also being investigated for their implications in inflammation and immune response modulation.
Several compounds exhibit structural or functional similarities to 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol:
| Compound Name | Structure | Key Features |
|---|---|---|
| Δ9-Tetrahydrocannabinol | C21H30O2 | Primary psychoactive component of cannabis; strong CB1 agonist. |
| CP-55940 | C22H28O3 | Synthetic cannabinoid; higher potency than THC; used in research. |
| JWH-018 | C24H23NO | Synthetic cannabinoid; known for its psychoactive effects; CB1 receptor agonist. |
Uniqueness
What sets 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol apart is its specific combination of hydrocarbon chains and hydroxyl groups, which may confer distinct pharmacological properties compared to other synthetic cannabinoids. Its unique structural features could lead to different metabolic pathways and effects on the human body.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Dates
2: Sundram S, Copolov D, Dean B. Clozapine decreases [3H] CP 55940 binding to the cannabinoid 1 receptor in the rat nucleus accumbens. Naunyn Schmiedebergs Arch Pharmacol. 2005 May;371(5):428-33. Epub 2005 Jul 2. PubMed PMID: 15995876.
3: Norwood CS, Cornish JL, Mallet PE, McGregor IS. Pre-exposure to the cannabinoid receptor agonist CP 55940 enhances morphine behavioral sensitization and alters morphine self-administration in Lewis rats. Eur J Pharmacol. 2003 Mar 28;465(1-2):105-14. PubMed PMID: 12650839.
4: Dean B, Sundram S, Bradbury R, Scarr E, Copolov D. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use. Neuroscience. 2001;103(1):9-15. PubMed PMID: 11311783.








